molecular formula C19H19N3O2 B4718971 1-butyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

1-butyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B4718971
M. Wt: 321.4 g/mol
InChI Key: KGWAKTOXBNDXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a synthetic organic compound designed for pharmaceutical and biological research. It belongs to the spiro[indole-quinazoline] structural class, a framework of significant interest in medicinal chemistry due to its diverse biological activities . Spiroquinazoline derivatives are recognized as privileged scaffolds and are frequently investigated for their potential as therapeutic agents . Compounds within this structural class have been reported to exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant activities . Research on analogous spiroquinazolinones has extended to in silico studies, such as molecular docking, to evaluate their potential binding to therapeutic targets like the SARS-CoV-2 main protease . The specific 1-butyl substitution on the indole nitrogen atom is a key synthetic modification that can influence the compound's physicochemical properties, lipophilicity, and overall biological profile, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

1'-butylspiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-3-12-22-16-11-7-5-9-14(16)19(18(22)24)20-15-10-6-4-8-13(15)17(23)21-19/h4-11,20H,2-3,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWAKTOXBNDXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-butyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which combines elements of indole and quinazoline, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C19H19N3O2
  • Molecular Weight : 319.37 g/mol
  • IUPAC Name : spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Biological Activity

The biological activity of this compound can be summarized through several key mechanisms and effects observed in various studies.

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as topoisomerase and various kinases involved in cancer cell proliferation. This inhibition disrupts critical cellular processes necessary for cancer cell survival and division.
  • Induction of Apoptosis : In cancer cell lines, this compound induces apoptosis through activation of intrinsic cell death pathways. This is particularly relevant in the treatment of malignancies where programmed cell death is compromised.
  • Molecular Binding : Molecular docking studies indicate that this compound binds effectively to target enzymes' active sites, thereby inhibiting their function and leading to cellular dysfunction in cancerous cells .

Cellular Effects

The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • LNCaP Cells : Demonstrated IC50 values ranging from 1.2 to 3.5 µM, indicating strong cytotoxicity .
  • In Vivo Studies : Animal models such as P388-inoculated mice showed a tumor growth inhibition rate (TGRI) of 93% without mortality over a study period .

Case Studies and Experimental Results

A series of studies have evaluated the biological activity of this compound through both in vitro and in vivo experiments:

StudyCell LineIC50 (µM)TGRI (%)Notes
Study 1LNCaP1.2 - 3.5N/AHigh selectivity index observed
Study 2HCT116N/A~60%Administered at 170 mg/kg for 10 days
Study 3P388 MiceN/A93%No mortality recorded over 31 days

These findings underscore the potential of this compound as a promising candidate for anticancer therapy.

Temporal and Dosage Effects

Research indicates that the effects of this compound are dose-dependent:

  • At low doses, it effectively inhibits tumor growth with minimal toxicity observed.
  • Higher doses may lead to increased cytotoxicity but require careful monitoring to avoid adverse effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-butyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione with structurally related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
1-Butyl-1'H-spiro[indole-3,2'-quinazoline]-dione C₁₉H₂₁N₃O₂ ~321.4 Butyl (N1), dione (C2, C4') Spiro core, moderate lipophilicity
1-Methyl-3'-phenyl derivative C₂₂H₁₇N₃O₂ 371.4 Methyl (N1), phenyl (C3') Enhanced aromatic interactions
3'-(4-Methoxyphenyl) derivative C₂₂H₁₇N₃O₃ 371.4 Methoxyphenyl (C3') Improved solubility, π-π stacking potential
1-Pentyl derivative C₂₁H₂₃N₃O₂ ~349.4 Pentyl (N1) Higher lipophilicity, reduced water solubility
1-Propyl derivative C₁₇H₁₈N₂O₂ 307.3 Propyl (N1) Intermediate chain length, balanced properties
3'-(2-Phenylethyl) derivative C₂₄H₂₁N₃O₂ ~395.4 Phenylethyl (C3') Bulky aromatic group, steric hindrance

Key Observations :

  • Aromatic Substituents : Methoxyphenyl or phenylethyl groups (e.g., ) enhance target binding via π-π interactions but may reduce metabolic stability .
  • Spiro Rigidity: All derivatives share conformational restraint, which improves binding specificity compared to non-spiro quinazolines .

Key Findings :

  • The butyl derivative shows moderate anticancer activity, likely due to its balanced lipophilicity enabling cellular uptake without excessive toxicity .
  • Methoxyphenyl and phenylethyl derivatives exhibit stronger antimicrobial and neuroprotective effects, respectively, attributed to their aromatic substituents .
  • Shorter alkyl chains (methyl, propyl) correlate with higher antiviral potency, possibly due to reduced steric hindrance .
Unique Advantages of 1-Butyl Derivative

Optimized Pharmacokinetics : The butyl group enhances blood-brain barrier penetration compared to methyl derivatives while avoiding the solubility issues of pentyl chains .

Selective Toxicity : Lower cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) compared to 3'-(2-phenylethyl) derivatives (CC₅₀ = 45 μM) suggests a safer profile .

Synthetic Scalability : Higher yields (65%) versus benzyl or aryl-substituted derivatives (50–60%) make it more feasible for large-scale production .

Q & A

What are the key challenges in synthesizing 1-butyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione, and how can reaction conditions be optimized?

Synthesis requires multi-step alkylation and cyclization reactions starting from anthranilic acid derivatives. A critical challenge is controlling regioselectivity during spiro-ring formation. Optimization strategies include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or ionic liquids (e.g., [bmim]PF₆) improve cyclization efficiency .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Temperature control : Maintaining 80–100°C during cyclization minimizes side products .
  • Yield optimization : Substituted aniline derivatives (e.g., 3'-phenylamino groups) improve yields to >90% in some analogs .

How can structural confirmation of this spiro compound be achieved despite solubility limitations in NMR analysis?

When solubility in CDCl₃ or DMSO-d₆ is poor (e.g., 5-bromo derivatives in ):

  • Alternative solvents : Use hexafluoroisopropanol (HFIP) or DMSO-d₆ with heating .
  • Solid-state techniques : Employ cross-polarization magic-angle spinning (CP/MAS) ¹³C NMR or X-ray crystallography for unambiguous confirmation .
  • Complementary data : Combine IR (C=O stretches at 1650–1750 cm⁻¹), high-resolution MS (e.g., m/z 384 for C₂₃H₂₀N₄O₂), and elemental analysis .

What methodologies are recommended for evaluating the antibacterial activity of this compound?

Adopt standardized protocols for in vitro assays:

  • Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens .
  • MIC determination : Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL.
  • Controls : Include ciprofloxacin (positive) and DMSO (negative).
  • Mechanistic studies : Assess membrane disruption via SYTOX Green uptake or β-galactosidase leakage assays .

How do substituents on the indole or quinazoline rings influence bioactivity?

Key structure-activity relationship (SAR) insights:

  • Electron-withdrawing groups : Nitro (e.g., 5-nitro in 4e) or halogens (Br, Cl) enhance antibacterial potency but reduce solubility .
  • Alkyl chains : Butyl groups (as in the target compound) improve lipophilicity, enhancing membrane penetration .
  • Phenylamino substituents : 3'-Phenylamino derivatives show 2–4x higher activity against S. aureus compared to unsubstituted analogs .

How can contradictory data on catalytic efficiency in CO₂-based synthesis be resolved?

Contradictions arise from catalyst choice (e.g., DEA vs. NaOH/smectite):

  • Comparative studies : Run parallel reactions with DEA, smectite-NaOH, and ionic liquids under identical conditions (80°C, 24h) .
  • Parameter optimization : Adjust CO₂ pressure (1–5 bar) and solvent (water vs. DMF) to assess yield differences.
  • Characterization : Use TGA and BET analysis to correlate catalyst surface area/alkalinity with quinazoline-dione yield .

What advanced techniques are suitable for studying metabolic stability in preclinical models?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for half-life (t₁/₂) determination.
  • CYP inhibition screening : Use fluorogenic substrates for CYP3A4/2D6 to assess drug-drug interaction risks .
  • Plasma stability : Monitor degradation in plasma at 37°C over 24h .

How can computational methods aid in optimizing this compound’s pharmacokinetic profile?

  • Molecular docking : Target enzymes like DNA gyrase (PDB: 1KZN) to predict binding modes .
  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (optimal ~3.5), BBB permeability, and hERG inhibition .
  • MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .

What analytical strategies resolve discrepancies in melting points reported for similar derivatives?

  • DSC validation : Perform differential scanning calorimetry at 5°C/min to confirm sharp vs. broad melting ranges .
  • Polymorph screening : Recrystallize from ethanol/water or THF/heptane to identify stable forms .
  • Cross-reference : Compare with analogs (e.g., 1-ethyl derivatives melt at 283–285°C vs. 1-methyl at 259–261°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-butyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Reactant of Route 2
1-butyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

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